1,2-Dibromo-cyclopentanecarbonitrile

Catalog No.
S12741088
CAS No.
M.F
C6H7Br2N
M. Wt
252.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-cyclopentanecarbonitrile

Product Name

1,2-Dibromo-cyclopentanecarbonitrile

IUPAC Name

1,2-dibromocyclopentane-1-carbonitrile

Molecular Formula

C6H7Br2N

Molecular Weight

252.93 g/mol

InChI

InChI=1S/C6H7Br2N/c7-5-2-1-3-6(5,8)4-9/h5H,1-3H2

InChI Key

ULTPLKTTYPXYFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C#N)Br)Br

1,2-Dibromo-cyclopentanecarbonitrile is an organic compound with the molecular formula C₆H₇Br₂N. It features a cyclopentane ring substituted with two bromine atoms at the 1 and 2 positions and a carbonitrile group (-C≡N) attached to the cyclopentane. This compound is classified as a dibromo derivative of cyclopentanecarbonitrile, which is notable for its unique structural properties and potential reactivity due to the presence of both bromine atoms and the carbonitrile functional group .

Typical of compounds containing bromine and nitrile groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group can be hydrolyzed to form a carboxylic acid.
  • Reduction: The nitrile group can also be reduced to an amine, which may further react with other reagents .

The synthesis of 1,2-dibromo-cyclopentanecarbonitrile typically involves several steps:

  • Bromination: Cyclopentanecarbonitrile is treated with bromine in a suitable solvent to introduce bromine atoms at the 1 and 2 positions.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 1,2-dibromo-cyclopentanecarbonitrile.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .

1,2-Dibromo-cyclopentanecarbonitrile has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for pharmaceutical applications due to the presence of functional groups conducive to further chemical transformations.
  • Material Science: The compound could be utilized in developing new materials with specific properties due to its unique structure .

Interaction studies involving 1,2-dibromo-cyclopentanecarbonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be transformed into other useful derivatives or how it might interact in biological systems. Research into its interactions with biological macromolecules could reveal insights into its potential therapeutic effects or toxicological profiles .

Several compounds share structural similarities with 1,2-dibromo-cyclopentanecarbonitrile. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
1,2-DibromocyclopentaneDibrominated cycloalkaneLacks a carbonitrile group
CyclopentanecarbonitrileNitrile-containing cycloalkaneContains only one bromine atom
3-BromocyclopentanecarbonitrileBrominated cycloalkaneBromination at position 3 instead of 1 and 2

The uniqueness of 1,2-dibromo-cyclopentanecarbonitrile lies in its dual bromination pattern combined with a nitrile group, which may impart distinct chemical reactivity and biological properties compared to its analogs .

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

252.89247 g/mol

Monoisotopic Mass

250.89452 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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